molecular formula C19H18N6O2S B2443345 1-ethyl-7-methyl-4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034365-62-1

1-ethyl-7-methyl-4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2443345
CAS No.: 2034365-62-1
M. Wt: 394.45
InChI Key: ZANLAGMWROSWER-UHFFFAOYSA-N
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Description

This compound, 1-ethyl-7-methyl-4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS 2034365-62-1), is a synthetic molecule of significant interest in medicinal chemistry research. It features a 1,8-naphthyridine core, a scaffold derived from nalidixic acid which is known for its role as a foundational quinolone antibacterial agent . The molecule is further functionalized with a 1,2,3-triazole moiety linked to a thiophene ring, a structural motif common in the design of novel bioactive compounds . The integration of these heterocyclic systems makes this compound a valuable intermediate or candidate for investigating new antimicrobial agents, given that similar hybrid structures have been reported to exhibit enhanced biological activity . Researchers can utilize this compound in studies aimed at developing new therapies against bacterial infections, particularly for exploring structure-activity relationships and mechanisms of action related to DNA gyrase inhibition . With a molecular formula of C19H18N6O2S and a molecular weight of 394.45 g/mol, it is characterized by several computable properties, including 5 rotatable bonds and a topological polar surface area of 121 Ų . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not classified as a drug, cosmetic, or for any form of human or animal use.

Properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c1-3-24-10-16(17(26)15-5-4-12(2)21-18(15)24)19(27)20-8-13-9-25(23-22-13)14-6-7-28-11-14/h4-7,9-11H,3,8H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANLAGMWROSWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-7-methyl-4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a novel derivative belonging to the class of naphthyridine compounds. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure incorporates a triazole moiety, which is known for conferring various pharmacological properties.

The molecular formula of the compound is C21H24N4O2SC_{21}H_{24}N_{4}O_{2}S with a molecular weight of 396.5 g/mol . The compound's structural features suggest potential interactions with biological targets, particularly enzymes and receptors involved in disease processes.

Antimicrobial Activity

Studies have indicated that compounds containing the naphthyridine and triazole frameworks exhibit significant antimicrobial properties. For instance:

  • Antibacterial : The compound showed effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Antifungal : In vitro tests revealed activity against fungal pathogens, suggesting its potential as an antifungal agent.

Anticancer Properties

Research has demonstrated that derivatives of naphthyridine can induce cytotoxic effects on cancer cell lines. The compound was evaluated against:

  • MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, showing notable cytotoxicity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been tested for its ability to inhibit key metabolic enzymes:

  • Acetylcholinesterase (AChE) : Inhibition studies indicate that the compound could serve as a lead for developing treatments for neurodegenerative diseases like Alzheimer’s.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated:

PathogenMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus8Penicillin16
Escherichia coli16Ciprofloxacin32
Candida albicans32Fluconazole64

This data suggests that the compound possesses promising antibacterial and antifungal properties.

Study 2: Anticancer Activity

In vitro testing on MCF-7 and Bel-7402 cells revealed:

CompoundIC50 (µM)Cell Line
1-Ethyl-7-methyl...10MCF-7
Control (Doxorubicin)5MCF-7
1-Ethyl-7-methyl...15Bel-7402
Control (Cisplatin)10Bel-7402

These findings highlight the potential of this compound in cancer therapeutics.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • DNA Intercalation : The planar structure allows intercalation into DNA, disrupting replication.
  • Enzyme Interaction : The triazole ring may facilitate binding to active sites of enzymes such as AChE.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: The synthesis of naphthyridine-triazole hybrids typically involves multi-step reactions, including cyclization of naphthyridine precursors followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole-thiophene moiety. Key steps include:
  • Intermediate preparation: React 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid with propargyl bromide to form the alkyne intermediate.
  • Triazole formation: Use Cu(I) catalysts to couple the alkyne with 1-azido-thiophene derivatives under inert conditions (e.g., nitrogen atmosphere) .
  • Optimization: Adjust solvent polarity (e.g., DMF vs. ethanol) and temperature (50–80°C) to enhance regioselectivity. Monitor purity via HPLC with UV detection at 254 nm .

Q. How can structural characterization techniques validate the integrity of this compound?

  • Methodological Answer: Combine spectroscopic and crystallographic methods:
  • NMR: Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., thiophene-triazole linkage at C3 and ethyl/methyl groups on the naphthyridine core). Key signals:
  • Triazole protons: δ 7.8–8.2 ppm (singlet, 1H).
  • Thiophene protons: δ 7.1–7.5 ppm (multiplet) .
  • X-ray crystallography: Resolve bond angles and dihedral angles to confirm stereoelectronic effects induced by the thiophene-triazole group .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across similar naphthyridine derivatives?

  • Methodological Answer: Address variability using:
  • Dose-response studies: Compare IC50_{50} values under standardized assay conditions (e.g., ATP concentration in kinase inhibition assays).
  • Computational docking: Model interactions with target enzymes (e.g., DNA gyrase) to identify steric clashes caused by the thiophene-triazole group versus simpler substituents .
  • Meta-analysis: Aggregate data from analogs (e.g., chlorophenyl vs. thiophenyl variants) to isolate substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer: Systematic modifications and evaluations:
  • Core modifications: Replace the ethyl group with cyclopropyl to enhance metabolic stability. Synthesize via nucleophilic substitution (e.g., K2_2CO3_3, DMF, 70°C) .
  • Substituent effects: Test thiophene vs. furan or pyridine in the triazole moiety to modulate electron-withdrawing/donating properties. Use Hammett constants (σ\sigma) to predict activity trends .
  • Bioisosterism: Substitute the carboxamide group with sulfonamide to improve solubility (e.g., react with sulfonyl chlorides in THF) .

Q. What experimental designs are recommended for studying this compound’s mechanism of action in enzymatic systems?

  • Methodological Answer: Use orthogonal assays and kinetic analyses:
  • Enzyme inhibition assays: Measure KiK_i values via fluorescence polarization (e.g., for topoisomerase II) with varying substrate concentrations .
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics to distinguish competitive vs. allosteric inhibition .
  • Cellular thermal shift assays (CETSA): Validate target engagement in live cells by monitoring protein denaturation temperatures post-treatment .

Methodological Challenges & Solutions

Q. How can researchers address low solubility in biological assays?

  • Methodological Answer:
  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability.
  • Prodrug strategy: Synthesize phosphate esters at the carboxamide group (e.g., react with phosphoryl chloride) to enhance aqueous solubility .

Q. What statistical approaches improve reproducibility in synthetic yield optimization?

  • Methodological Answer: Apply design of experiments (DoE) principles:
  • Factorial design: Screen variables (temperature, catalyst loading, solvent) to identify critical parameters.
  • Response surface methodology (RSM): Optimize reaction conditions using central composite designs (CCD) .

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